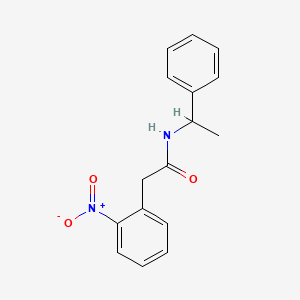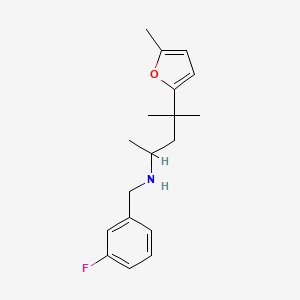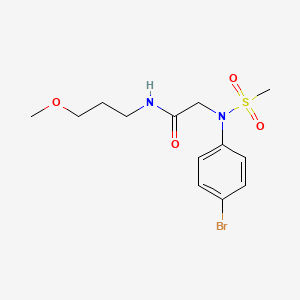![molecular formula C21H20ClN3O3S B5223646 (2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B5223646.png)
(2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a substituted phenylprop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the thiadiazole derivative with 4-ethoxy-3-methoxybenzaldehyde under basic conditions to form the desired prop-2-enamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with DNA/RNA: It may bind to nucleic acids, interfering with replication and transcription processes.
Modulation of Signaling Pathways: The compound could modulate signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
(2E)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide: can be compared with other thiadiazole derivatives, such as:
- (2E)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
- (2E)-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly impact their biological activities and chemical properties, highlighting the uniqueness of each compound.
Eigenschaften
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-28-17-10-6-14(12-18(17)27-2)7-11-19(26)23-21-25-24-20(29-21)13-15-4-8-16(22)9-5-15/h4-12H,3,13H2,1-2H3,(H,23,25,26)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULQTFJIXRZES-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(phenylsulfonyl)hydrazino]acetamide](/img/structure/B5223565.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)
![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)


![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)

![2-[3-[1-(5-Fluoropentyl)pyrazol-3-yl]phenyl]pyrazine](/img/structure/B5223619.png)
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)

![benzyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5223641.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
